molecular formula C17H18O3S B14589435 2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid CAS No. 61166-79-8

2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid

Cat. No.: B14589435
CAS No.: 61166-79-8
M. Wt: 302.4 g/mol
InChI Key: QRVSNUYQIMIRNG-UHFFFAOYSA-N
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Description

2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety linked to a phenoxy group substituted with a methyl and a propylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid typically involves multiple steps, starting with the preparation of the phenoxy intermediate. One common method involves the reaction of 4-methyl-3-(propylsulfanyl)phenol with 2-bromobenzoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxybenzoic acid derivatives.

Mechanism of Action

The mechanism of action of 2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the propylsulfanyl group may interact with thiol groups in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the phenoxy and propylsulfanyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61166-79-8

Molecular Formula

C17H18O3S

Molecular Weight

302.4 g/mol

IUPAC Name

2-(4-methyl-3-propylsulfanylphenoxy)benzoic acid

InChI

InChI=1S/C17H18O3S/c1-3-10-21-16-11-13(9-8-12(16)2)20-15-7-5-4-6-14(15)17(18)19/h4-9,11H,3,10H2,1-2H3,(H,18,19)

InChI Key

QRVSNUYQIMIRNG-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C=CC(=C1)OC2=CC=CC=C2C(=O)O)C

Origin of Product

United States

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